Regioisomeric Differentiation: 2,5-Diamino vs. 2,6-Diamino Substitution Pattern
The 2,5-diaminopyrimidine regioisomer establishes a fundamentally different hydrogen-bonding network with kinase ATP-binding pockets compared to the 2,6-diamino analog. In diaminopyrimidine carboxamide HPK1 inhibitors, the 2,5-diamino orientation engages the kinase hinge region via a specific bidentate interaction pattern that the 2,6-substitution cannot recapitulate without altering the vector of pendant substituents [1]. This regioisomeric specificity is further validated in the BLK degrader series, where 2,5-diaminopyrimidine-based compounds achieved selective BLK degradation despite weak biochemical inhibitory activity (DC50 values not reported but degradation confirmed by Western blot) [2]. The 2,6-diaminopyrimidine-4-carboxylic acid analog (CAS 16490-14-5) lacks documented kinase-targeting applications, underscoring the functional divergence between regioisomers [3].
| Evidence Dimension | Kinase hinge-binding geometry / hydrogen-bonding pattern |
|---|---|
| Target Compound Data | 2,5-Diamino orientation enables bidentate hinge interaction in HPK1 and BLK binding modes |
| Comparator Or Baseline | 2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5): different hinge interaction geometry |
| Quantified Difference | Qualitative binding mode difference; 2,5-isomer validated in multiple kinase programs, 2,6-isomer lacks peer-reviewed kinase targeting data |
| Conditions | Structural analysis of diaminopyrimidine carboxamide inhibitors bound to HPK1 (PDB: 7M0M) |
Why This Matters
For kinase inhibitor development programs, the 2,5-diamino regioisomer provides a structurally validated starting point for ATP-competitive inhibitor design, whereas the 2,6-isomer offers no comparable validation in the primary literature.
- [1] Vara BA, Levi SM, Achab A, et al. Discovery of diaminopyrimidine carboxamide HPK1 inhibitors as preclinical immunotherapy tool compounds. ACS Med Chem Lett. 2021;12(4):653-660. PDB ID: 7M0M. View Source
- [2] Fu T, Zuo Y, Xue G, Zhou D, Pan Z. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Eur J Med Chem. 2023. View Source
- [3] 2,6-Diaminopyrimidine-4-carboxylic acid (CAS 16490-14-5). Chemical profile and references. View Source
